2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core with diazenyl-substituted phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-f]isoindole core. This can be achieved through a series of condensation reactions involving suitable precursors. The diazenyl groups are introduced via azo coupling reactions, where diazonium salts react with aromatic amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects involves interactions with molecular targets and pathways. The diazenyl groups can participate in electron transfer processes, while the pyrrolo[3,4-f]isoindole core can interact with various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial properties.
2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone: Shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,6-bis{4-[(E)-(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to its specific diazenyl substituents, which impart unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
300727-44-0 |
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Molecular Formula |
C36H24N6O4 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2,6-bis[4-[(4-methylphenyl)diazenyl]phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C36H24N6O4/c1-21-3-7-23(8-4-21)37-39-25-11-15-27(16-12-25)41-33(43)29-19-31-32(20-30(29)34(41)44)36(46)42(35(31)45)28-17-13-26(14-18-28)40-38-24-9-5-22(2)6-10-24/h3-20H,1-2H3 |
InChI Key |
FZEOVMFMPZAQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C |
Origin of Product |
United States |
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